

Novel Synthetic Routes to Acephenanthrylene Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

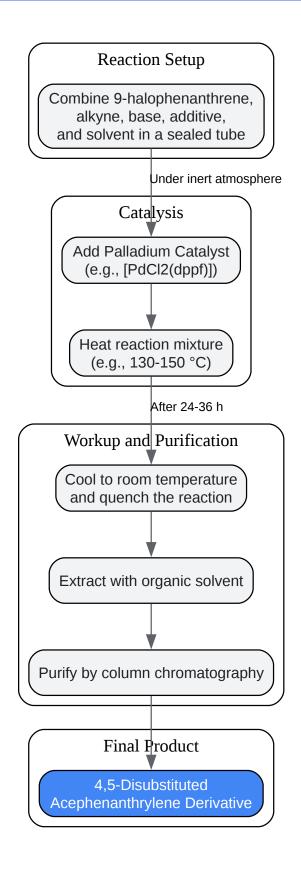
This document provides detailed application notes and protocols for novel synthetic routes to **acephenanthrylene** derivatives, a class of polycyclic aromatic hydrocarbons (PAHs) of significant interest in materials science and medicinal chemistry. The following sections describe two distinct and efficient palladium-catalyzed methods for the synthesis of these complex scaffolds.

Application Note 1: Palladium-Catalyzed Annulation of 9-Halophenanthrenes with Alkynes

This method provides a direct and efficient route to 4,5-disubstituted **acephenanthrylenes** through a palladium-catalyzed [3+2] annulation of readily available 9-halophenanthrenes with a variety of alkynes. This approach is notable for its broad substrate scope and high yields.[1][2]

Experimental Workflow





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Caption: General workflow for the Pd-catalyzed annulation.



Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4,5-disubstituted **acephenanthrylene**s from 9-halophenanthrenes.[1]

Entry	Halophenan threne	Alkyne	Method*	Product	Yield (%)
1	9- Bromophena nthrene	Diphenylacet ylene	А	4,5- Diphenylacep henanthrylen e	89
2	9- Bromophena nthrene	Di(p- tolyl)acetylen e	А	4,5-Di(p- tolyl)acephen anthrylene	95
3	9- Bromophena nthrene	1-Phenyl-1- propyne	В	4-Methyl-5- phenylaceph enanthrylene	81
4	9- Bromophena nthrene	1-Phenyl-1- hexyne	В	4-Butyl-5- phenylaceph enanthrylene	75
5	9- Chlorophena nthrene	Di(p- tolyl)acetylen e	С	4,5-Di(p- tolyl)acephen anthrylene	65
6	9- Chlorophena nthrene	1- Cyclopropyl- 2- phenylethyne	С	4- Cyclopropyl- 5- phenylaceph enanthrylene	58

^{*}See Experimental Protocols for details on each method.

Experimental Protocols

Method A: High Catalyst Loading in NMP[1]



- To a sealed tube, add 9-bromophenanthrene (0.25 mmol, 1.0 equiv), the corresponding alkyne (0.30 mmol, 1.2 equiv), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mmol, 3.0 equiv), cesium pivalate (CsOPiv) (0.275 mmol, 1.1 equiv), and [PdCl₂(dppf)] (0.025 mmol, 10 mol%).
- Add N-methyl-2-pyrrolidone (NMP) (1.0 mL) to the tube.
- Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
- After cooling to room temperature, dilute the mixture with dichloromethane and wash with water.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired acephenanthrylene derivative.

Method B: Lower Catalyst Loading in Dioxane[1]

- To a sealed tube, add 9-bromophenanthrene (0.25 mmol, 1.0 equiv), the corresponding alkyne (0.30 mmol, 1.2 equiv), DBU (0.75 mmol, 3.0 equiv), CsOPiv (0.275 mmol, 1.1 equiv), and [PdCl₂(dppf)] (0.0125 mmol, 5 mol%).
- Add dioxane (1.0 mL) to the tube.
- Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
- Follow steps 4-6 from Method A for workup and purification.

Method C: Annulation of 9-Chlorophenanthrene[1]

- To a sealed tube, add 9-chlorophenanthrene (0.25 mmol, 1.0 equiv), the corresponding alkyne (0.30 mmol, 1.2 equiv), DBU (0.75 mmol, 3.0 equiv), CsOPiv (0.275 mmol, 1.1 equiv), and [PdCl₂(PCy₃)₂] (0.0125 mmol, 5 mol%).
- Add anisole (1.0 mL) to the tube.

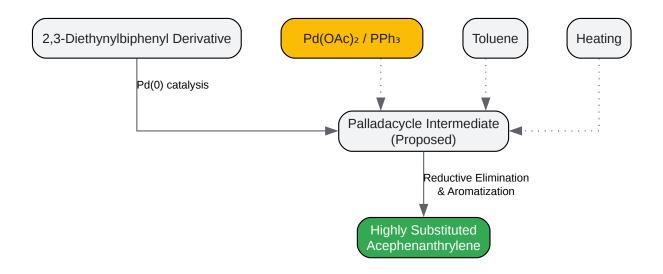


- Seal the tube and heat the reaction mixture at 150 °C for 36 hours.
- Follow steps 4-6 from Method A for workup and purification.

Application Note 2: Palladium-Catalyzed Cycloaromatization of 2,3-Diethynylbiphenyls

This innovative approach allows for the synthesis of highly substituted **acephenanthrylenes** through a palladium-catalyzed cycloaromatization of 2,3-diethynylbiphenyl precursors. A key advantage of this method is the ability to introduce a wide range of substituents onto the final **acephenanthrylene** core, enabling fine-tuning of its electronic and physical properties.

Proposed Reaction Pathway



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Caption: Pd-catalyzed cycloaromatization of diethynylbiphenyls.

Quantitative Data Summary

The following table presents the yields for the synthesis of various highly substituted **acephenanthrylene**s from their corresponding 2,3-diethynylbiphenyl precursors.



Entry	R¹	R²	R³	R ⁴	Product	Yield (%)
1	Phenyl	Phenyl	н	н	4,5- Diphenylac ephenanthr ylene	85
2	p-Tolyl	p-Tolyl	н	н	4,5-Di(p- tolyl)aceph enanthryle ne	92
3	Phenyl	Phenyl	OMe	ОМе	1,8- Dimethoxy- 4,5- diphenylac ephenanthr ylene	78
4	Ethyl	Ethyl	н	н	4,5- Diethylace phenanthry lene	72
5	Н	Н	Н	Н	Acephenan thrylene	65

(Data presented here is representative of the yields reported in the literature for this type of reaction)

Experimental Protocol

General Procedure for Palladium-Catalyzed Cycloaromatization

- In a glovebox, add the 2,3-diethynylbiphenyl derivative (0.20 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 20 mol%) to a Schlenk tube.
- Add anhydrous toluene (5.0 mL) to the tube.



- Seal the Schlenk tube and remove it from the glovebox.
- Heat the reaction mixture at 110 °C for 12 hours under an argon atmosphere.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure acephenanthrylene product.

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